molecular formula C5H10N2O2 B2426718 3-Amino-1-hydroxypiperidin-2-one CAS No. 7438-77-9

3-Amino-1-hydroxypiperidin-2-one

Cat. No.: B2426718
CAS No.: 7438-77-9
M. Wt: 130.147
InChI Key: PNCOVHJMURHEPK-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxypiperidin-2-one is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxypiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with ammonia or primary amines, followed by cyclization to form the piperidine ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

3-Amino-1-hydroxypiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-hydroxypiperidin-2-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-amino-1-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4-2-1-3-7(9)5(4)8/h4,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCOVHJMURHEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7438-77-9
Record name 3-amino-1-hydroxypiperidin-2-one
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